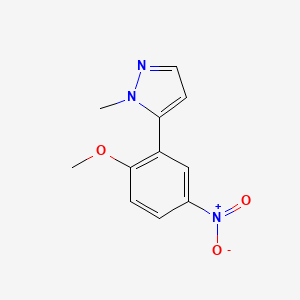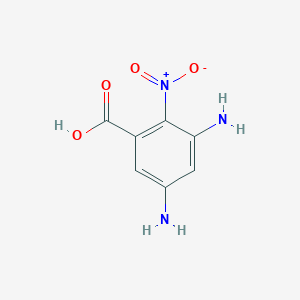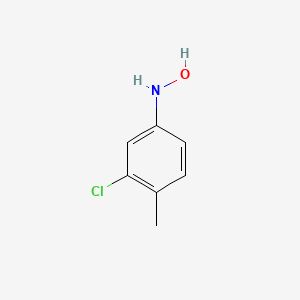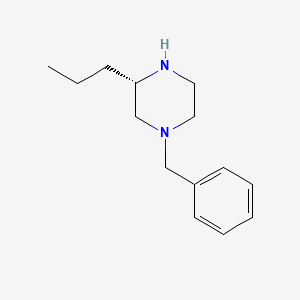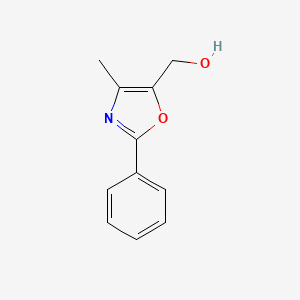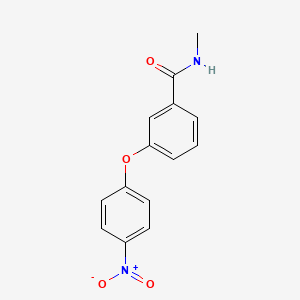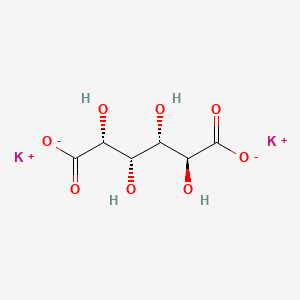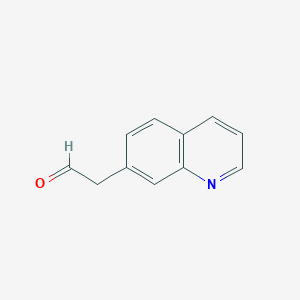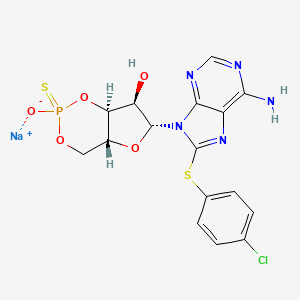
Rp-8-CPT-cAMPS
Descripción general
Descripción
Aplicaciones Científicas De Investigación
8-(4-Chlorophenylthio)adenosine-3’,5’-cyclic monophosphorothioate, Rp-isomer, is widely used in scientific research due to its ability to inhibit cyclic adenosine monophosphate-dependent protein kinase . It is used in studies involving signal transduction, protein phosphorylation, and cellular responses to cyclic adenosine monophosphate . The compound is also used in research related to cardiovascular diseases, cancer, and neurological disorders .
Mecanismo De Acción
Biochemical Pathways
The primary pathway affected by Rp-8-CPT-cAMPS is the cAMP signaling pathway. By inhibiting PKA, this compound disrupts the normal functioning of this pathway. This can have various downstream effects, depending on the specific cellular context. For instance, this compound has been shown to block the phosphorylation of VASP by 6-Bnz-cAMP and largely reduce VASP phosphorylation by forskolin and fenoterol .
Result of Action
The molecular and cellular effects of this compound action are largely dependent on the specific cellular context. In one study, this compound was found to reduce GTP-loading of Rap1 by both 8-pCPT-2’-O-Me-cAMP and 6-Bnz-cAMP . It also largely diminishes the augmentation of bradykinin-induced IL-8 release by the PKA activator 6-Bnz-cAMP and the Epac activator 8-pCPT-2’-O-Me-cAMP .
Análisis Bioquímico
Biochemical Properties
Rp-8-CPT-cAMPS plays a significant role in biochemical reactions. It interacts with enzymes and proteins, particularly the cAMP-dependent protein kinase type I and type II . The nature of these interactions is inhibitory, as this compound prevents the kinase holoenzyme from dissociation and thus from activation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the activation of cAMP-dependent protein kinases, which impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, specifically the regulatory subunit of PKA. It inhibits enzyme activation and changes in gene expression by preventing the dissociation of the kinase holoenzyme .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound exhibits stability and does not degrade easily . Long-term effects on cellular function observed in in vitro or in vivo studies include sustained inhibition of cAMP-dependent protein kinases .
Metabolic Pathways
This compound is involved in the cAMP-dependent protein kinase metabolic pathway . It interacts with enzymes in this pathway, inhibiting their activation and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Due to its lipophilic nature, it is likely to permeate cell membranes easily .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given its role in inhibiting cAMP-dependent protein kinases, it is likely to be found wherever these enzymes are present within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Chlorophenylthio)adenosine-3’,5’-cyclic monophosphorothioate, Rp-isomer, involves the modification of cyclic adenosine monophosphate. The hydrogen in position 8 of the nucleobase is replaced by the lipophilic chlorophenylthio moiety, and the equatorial one of the two exocyclic oxygen atoms in the cyclic phosphate is modified by sulfur . The compound is typically crystallized or lyophilized as a sodium salt .
Industrial Production Methods: Industrial production of 8-(4-Chlorophenylthio)adenosine-3’,5’-cyclic monophosphorothioate, Rp-isomer, involves large-scale synthesis using similar synthetic routes. The compound is produced in bulk and purified to achieve high purity levels, typically better than 99% as determined by high-performance liquid chromatography and ultraviolet spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions: 8-(4-Chlorophenylthio)adenosine-3’,5’-cyclic monophosphorothioate, Rp-isomer, undergoes various chemical reactions, including substitution and phosphorylation reactions .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include cyclic adenosine monophosphate analogs, protein kinase inhibitors, and phosphodiesterase inhibitors . The reactions are typically carried out under controlled conditions to ensure specificity and efficiency.
Major Products Formed: The major products formed from reactions involving 8-(4-Chlorophenylthio)adenosine-3’,5’-cyclic monophosphorothioate, Rp-isomer, include phosphorylated proteins and other cyclic adenosine monophosphate analogs .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 8-(4-Chlorophenylthio)adenosine-3’,5’-cyclic monophosphorothioate, Rp-isomer, include 8-(4-Chlorophenylthio)adenosine-3’,5’-cyclic monophosphorothioate, Sp-isomer, and 8-Bromo-cyclic adenosine monophosphorothioate .
Uniqueness: The uniqueness of 8-(4-Chlorophenylthio)adenosine-3’,5’-cyclic monophosphorothioate, Rp-isomer, lies in its high lipophilicity, good membrane permeability, and metabolic stability . These properties make it a valuable tool in research involving cyclic adenosine monophosphate-dependent protein kinase inhibition .
Propiedades
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN5O5PS2.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(26-15)5-25-28(24,29)27-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,29)(H2,18,19,20);/q;+1/p-1/t9-,11-,12-,15-,28?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXMSJRRXLCVMW-JVSRKQJHSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5NaO5PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635549 | |
| Record name | Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129735-01-9 | |
| Record name | Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


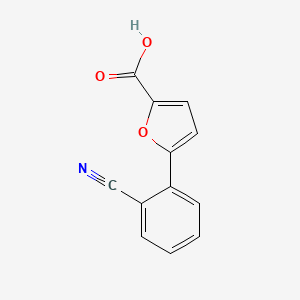
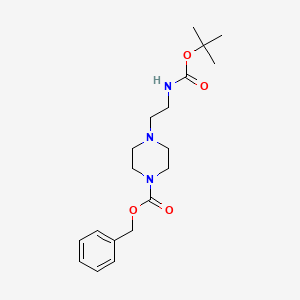

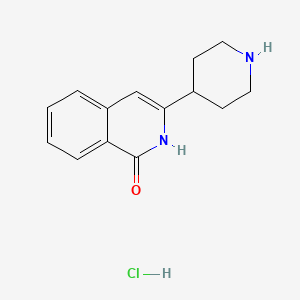
![1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one](/img/structure/B1630165.png)
